パントテン酸カルシウム, ラセミ体

概要

説明

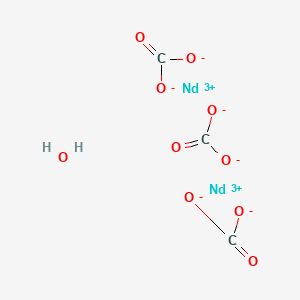

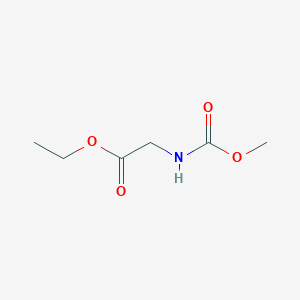

Racemic Calcium Pantothenate is a mixture of the calcium salts of the dextrorotatory and levorotatory isomers of pantothenic acid . It contains not less than 5.7 percent and not more than 6.0 percent of nitrogen (N), and not less than 8.2 percent and not more than 8.6 percent of calcium (Ca), both calculated on the dried basis .

Synthesis Analysis

High-yielding chemical and chemo-enzymatic methods of D-pantothenic acid (DPA) synthesis are limited by using poisonous chemicals and DL-pantolactone racemic mixture formation . Alternatively, the safe microbial fermentative route of DPA production was found promising . One of the practical strategies for commercial production of chiral D-PL is synthesis of racemic D,L-PL via an aldol condensation and a hydrogen cyanide (HCN) addition .Molecular Structure Analysis

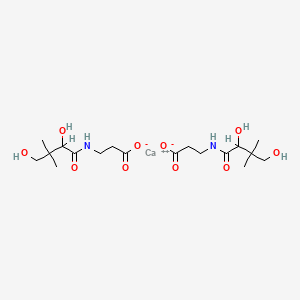

The molecular formula of Racemic Calcium Pantothenate is C18H32CaN2O10 . The average mass is 476.532 Da and the monoisotopic mass is 476.168274 Da .Chemical Reactions Analysis

D-pantothenic acid (DPA) is associated with several biological functions and its deficiency causes metabolic and energetic disorders in humans . Fortification of foods with DPA is the viable option to address this risk . DPA biological production route employs pantoate-β-alanine ligase (PBL) as the key enzyme, which avoids the tedious and time-consuming optical resolution process .Physical And Chemical Properties Analysis

Racemic Calcium Pantothenate is a highly hygroscopic, water-soluble, crystalline solid with melting points between 170 and 200 °C . The pH of an aqueous (1 in 20) solution of calcium pantothenate is 7.2-8.0 .科学的研究の応用

D-パントテン酸(DPA)の製造

パントテン酸カルシウム, ラセミ体は、ビタミンB5としても知られるD-パントテン酸(DPA)の生物触媒的生産に使用されます . このプロセスでは、パントテン酸β-アラニンリガーゼ(PBL)が重要な酵素として使用され、面倒で時間のかかる光学分割プロセスが回避されます . DPAの生物学的生産には、効率的なPBL酵素の選択が不可欠です .

食品の強化

DPAはいくつかの生物学的機能に関与しており、その欠乏はヒトにおいて代謝およびエネルギー障害を引き起こします . DPAを食品に強化することは、このリスクに対処するための有効な選択肢です . 本研究で示されたDPA生産の改善は、食品の強化における応用において、新たな栄養要求を満たす上で利点をもたらします .

代謝における役割

DPAは成長因子であり、炭水化物、タンパク質、脂肪酸の代謝に関与する必須代謝物です . コエンザイムA(CoA)とアシルキャリアタンパク質の構造成分として役立ちます .

コレステロール値の低下

DPAは、脂質異常症の患者におけるコレステロール値の低下に潜在的な役割を果たします ,これは血液中の脂肪または脂質の濃度が異常に高い状態(例:低密度脂質、LDL)、および高密度脂質(HDL)のレベルが低い状態です .

前駆体と補因子の供給のエンジニアリング

前駆体であるD-パントテン酸の供給量を増やすために、その合成に関与する重要な遺伝子が過剰発現されています . 補因子CH2-THFは、DPA生合成に不可欠であることが判明し、セリン-グリシン分解経路を通じて再生されました .

前駆体β-アラニンの供給の強化

もう1つの前駆体であるβ-アラニンの供給は、コドン最適化と、制限酵素であるL-アスパラギン酸-1-デカルボキシラーゼ(ADC)の投与によって強化されました . パントテン酸β-アラニンリガーゼ、ADC、ホスホエノールピルビン酸カルボキシラーゼ、アスパラギン酸アミノトランスフェラーゼ、アスパラギン酸アンモニアリアーゼを共発現させると、DPA濃度が向上しました .

作用機序

Target of Action

Calcium Pantothenate, Racemic is a mixture of the calcium salts of the dextrorotatory and levorotatory isomers of pantothenic acid . The primary target of Calcium Pantothenate, Racemic is the synthesis of coenzyme-A (CoA), a universal and essential cofactor involved in a myriad of metabolic reactions .

Mode of Action

Calcium Pantothenate, Racemic interacts with its targets by providing the necessary pantothenic acid for the synthesis of CoA . CoA is required to synthesize and metabolize proteins, carbohydrates, and fats . Only the dextrorotatory (D) isomer of pantothenic acid possesses biological activity, while the levorotatory (L) form may antagonize the effects of the dextrorotatory isomer .

Biochemical Pathways

Calcium Pantothenate, Racemic affects several biochemical pathways. As a precursor for the biosynthesis of CoA, it plays a crucial role in the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .

Pharmacokinetics

The pharmacokinetics of orally administered Calcium Pantothenate, Racemic have been studied. Absorption is rapid with peak concentrations reached approximately 1-hour post-dose under fasted conditions . Exposure (AUC) increases with dose from 500 to 2000 mg with no further increase between 2000 and 5000 mg . Food delays absorption by 2 hours and increases AUC by 55% . Steady state is achieved by Day 14 with a 3.1-fold accumulation for AUC0-24 .

Result of Action

The molecular and cellular effects of Calcium Pantothenate, Racemic’s action are primarily related to its role in the synthesis of CoA. CoA is involved in over 70 enzymatic pathways and is estimated to be involved in 4% of all biochemical reactions . This includes the synthesis and degradation of fatty acids and the operation of the tricarboxylic acid cycle .

Action Environment

Calcium Pantothenate, Racemic is more chemically stable than free Pantothenic Acid and Sodium Pantothenate, which are chemically unstable . Pantothenic Acid has been reported to be stable to heat in neutral or slightly acidic environments, but less stable under alkaline conditions .

Safety and Hazards

将来の方向性

The daily dietary requirements of DPA for different age groups (including babies, small children, athletes, and elderly people) is steadily increasing and the improved DPA production addressed in this study offers advantage for its application in fortification of food products meeting the emerging nutritional demand .

特性

IUPAC Name |

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPWYRCQGJNNSJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32CaN2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890624 | |

| Record name | Calcium Pantothenate, Racemic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6381-63-1, 63409-48-3 | |

| Record name | Calcium pantothenate, racemic [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium Pantothenate, Racemic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium (±)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PANTOTHENATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KC899R47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1584725.png)